

Application Notes and Protocols: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

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Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a heterocyclic compound primarily recognized for its critical role as a key intermediate in the synthesis of the histamine H₂-receptor antagonist, Ranitidine. While direct therapeutic applications of this compound are not extensively documented, its significance in medicinal chemistry is firmly established through its utility in the construction of this widely used anti-ulcer drug. These notes provide an overview of its primary application, synthesis protocols for its conversion to Ranitidine, and an examination of the relevant biological pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt is presented below for easy reference.

Property	Value	Reference
Chemical Formula	C ₈ H ₁₄ ClNO ₂	[1]
Molecular Weight	191.66 g/mol	[1]
CAS Number	81074-81-9	[1]
Appearance	Powder	
Melting Point	122-125 °C (decomposes)	
Synonyms	Ranitidine Impurity F HCl	[1][2]

Primary Application: Intermediate in Ranitidine Synthesis

The principal application of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** in medicinal chemistry is as a starting material for the synthesis of Ranitidine. Ranitidine is a potent histamine H₂-receptor antagonist that inhibits stomach acid production and is used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). The synthesis involves a multi-step process where the furan ring and the dimethylaminomethyl group of the starting material form a core part of the final Ranitidine molecule.[3]

Experimental Protocol: Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

This protocol outlines a common synthetic route to Ranitidine.

Step 1: Chlorination of 5-(Dimethylaminomethyl)furfuryl alcohol

- Combine 5-(Dimethylaminomethyl)furfuryl alcohol (1 equivalent) with dichloromethane in a reaction vessel.
- Cool the mixture to 0°C in an ice bath.
- Add thionyl chloride (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 5°C.

- After the addition is complete, stir the reaction mixture for 30 minutes.
- Evaporate the solvent in vacuo to obtain the crude 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.
- The crude product can be purified by recrystallization from ethanol.[4]

Step 2: Synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine)

- Combine 2-nitromethylene-thiazolidine (1 equivalent) and isopropanol in a reaction vessel.
- Add methylamine to the mixture and heat to 40°C.
- After 5 minutes, add the 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride (1 equivalent) from Step 1 portionwise over 1.5 hours.
- Maintain the reaction at 40°C for 3 hours.
- Cool the reaction mixture to ambient temperature.
- Add aqueous sodium hydroxide solution and water.
- Extract the product repeatedly with methyl isobutyl ketone.
- Combine the organic layers and evaporate in vacuo to yield Ranitidine.[4]

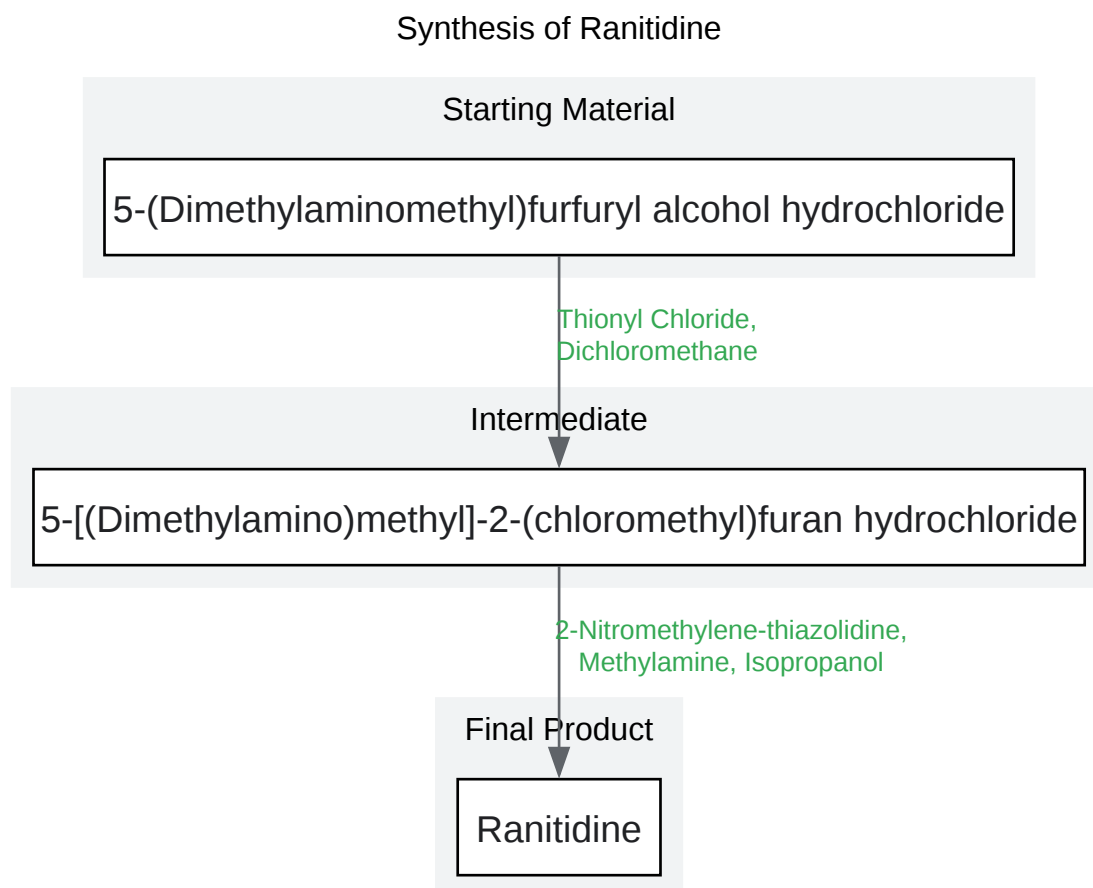
Mechanism of Action of Ranitidine: Histamine H₂ Receptor Signaling

Ranitidine exerts its pharmacological effect by blocking the action of histamine on the H₂ receptors located on the parietal cells of the stomach lining. This antagonism prevents the histamine-induced stimulation of gastric acid secretion.

Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase through the Gs alpha subunit.[5] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

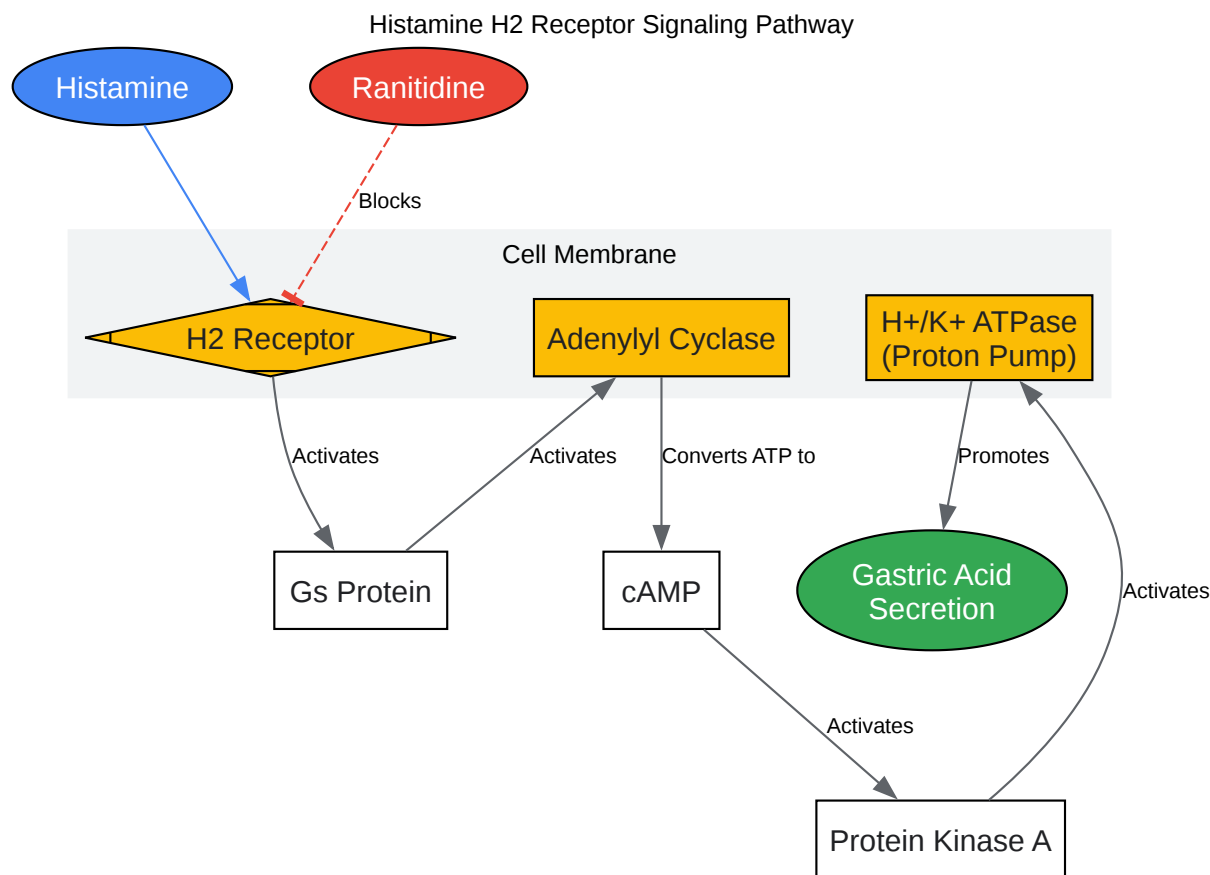
PKA then phosphorylates downstream targets, ultimately leading to the activation of the H⁺/K⁺ ATPase proton pump and the secretion of gastric acid into the stomach lumen.[5] By competitively inhibiting the binding of histamine to the H₂ receptor, Ranitidine disrupts this signaling cascade, leading to a reduction in gastric acid secretion.[6][7]

Visualizations



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Caption: Synthetic workflow for Ranitidine.



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Caption: Ranitidine's antagonism of H2 receptor signaling.

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